(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine
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Overview
Description
(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine is a fluorinated heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine typically involves the fluorination of octahydropyrrolo[1,2-a]piperazine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms without affecting other parts of the molecule.
Chemical Reactions Analysis
Types of Reactions
(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of (8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Octahydropyrrolo[1,2-a]piperazine: The non-fluorinated parent compound.
7,7-difluoro-octahydro-1H-pyrrolo[1,2-a]piperazine: A similar compound with slight structural variations.
Uniqueness
(8aR)-7,7-difluoro-octahydropyrrolo[1,2-a]piperazine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorination often enhances the stability, lipophilicity, and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H12F2N2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(8aR)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H12F2N2/c8-7(9)3-6-4-10-1-2-11(6)5-7/h6,10H,1-5H2/t6-/m1/s1 |
InChI Key |
WRZOXGCZOWTRIE-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN2CC(C[C@@H]2CN1)(F)F |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F |
Origin of Product |
United States |
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